molecular formula C9H15F3O B2661533 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1340556-25-3

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B2661533
CAS No.: 1340556-25-3
M. Wt: 196.213
InChI Key: UTPZFCMZNXOMHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with trifluoromethylating agents in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-dimethyl-1-(trifluoromethyl)cyclohexanone, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function . The trifluoromethyl group can also affect the compound’s reactivity and interactions with other molecules . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexane ring with both methyl and trifluoromethyl substituents, along with a hydroxyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .

Properties

IUPAC Name

4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c1-7(2)3-5-8(13,6-4-7)9(10,11)12/h13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZFCMZNXOMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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